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Compound of Interest

Compound Name: Taragarestrant

Cat. No.: B10854881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Taragarestrant (also known as D-0502) is an orally bioavailable, nonsteroidal selective

estrogen receptor degrader (SERD) that has shown significant promise in preclinical and early

clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a

next-generation endocrine therapy, Taragarestrant offers a dual mechanism of action by not

only antagonizing the estrogen receptor but also promoting its degradation, thereby offering a

potential advantage over existing treatments and a strategy to overcome acquired resistance.

This technical guide provides a comprehensive overview of the molecular formula, properties,

and available data on Taragarestrant.

Molecular Formula and Physicochemical Properties
Taragarestrant is a small molecule with the molecular formula C25H25Cl2FN2O2.[1] Its

chemical structure and properties are summarized in the table below.
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Property Value Reference

Molecular Formula C25H25Cl2FN2O2 [1]

Molecular Weight 475.39 g/mol

IUPAC Name

(E)-3-[3,5-dichloro-4-

[(1R,3R)-2-(2-fluoro-2-methyl-

propyl)-3-methyl-1,3,4,9-

tetrahydropyrido[3,4-b]indol-1-

yl]phenyl]prop-2-enoic acid

CAS Number 2118899-51-5

Synonyms D-0502, SERD D-0502

Mechanism of Action: Targeting the Estrogen
Receptor
Taragarestrant functions as a potent and selective estrogen receptor degrader (SERD). Its

mechanism of action involves binding to the estrogen receptor α (ERα), which induces a

conformational change in the receptor protein. This altered conformation marks the receptor for

ubiquitination and subsequent degradation by the proteasome. The degradation of ERα leads

to a reduction in the overall levels of the receptor within the cancer cells, thereby inhibiting

downstream signaling pathways that are crucial for the proliferation and survival of ER-positive

breast cancer cells. This dual action of antagonism and degradation makes Taragarestrant a
promising agent against both wild-type and mutant forms of the estrogen receptor, which are

often implicated in acquired resistance to other endocrine therapies.
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Mechanism of Action of Taragarestrant.

Preclinical Data
Taragarestrant has demonstrated potent anti-tumor activity in various preclinical models of

ER-positive breast cancer.

In Vitro Activity
In vitro studies have shown that Taragarestrant potently inhibits the proliferation of ER+ breast

cancer cell lines, such as MCF-7. A key publication reported the following in vitro activity for a

closely related compound, D4, which shares a similar scaffold with Taragarestrant:

Cell Line Assay Parameter Value (nM) Reference

ES-2

Fluorescent

Polarization

Assay

IC50 46.4

MCF7
Cell Titer Glo

Assay (5 days)
IC50 2.07

In Vivo Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of

Taragarestrant. It has shown potent anti-tumor activity in various ER+ breast cancer cell line

and patient-derived xenograft models. Combination studies with the CDK4/6 inhibitor

palbociclib have shown further tumor growth inhibition or regression in both MCF-7 xenograft

models and in models with ESR1 mutations.

Experimental Protocols
While specific, detailed protocols for Taragarestrant are proprietary, the following are

representative experimental methodologies for key assays used to characterize SERDs.

ERα Degradation Assay (Western Blot)
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This protocol describes a general method to assess the degradation of ERα in breast cancer

cells following treatment with a SERD.

1. Cell Culture and Treatment:

Culture ER+ breast cancer cells (e.g., MCF-7) in appropriate media.

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with varying concentrations of Taragarestrant or vehicle control (DMSO) for the

desired time points (e.g., 24, 48 hours).

2. Cell Lysis:

Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate proteins by SDS-polyacrylamide gel electrophoresis.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Western Blot for ERα Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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